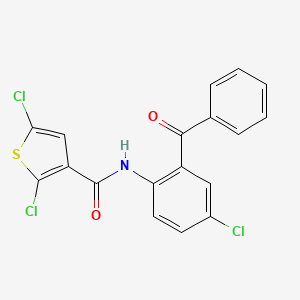

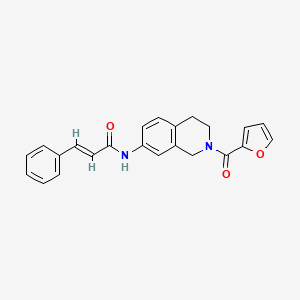

![molecular formula C18H20O4 B2671824 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate CAS No. 328022-10-2](/img/structure/B2671824.png)

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Insights

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate, as a compound, does not feature directly in the available literature. However, research related to structurally similar compounds provides valuable insights into the scientific applications of such molecules, particularly in the fields of organic synthesis, material science, and catalysis.

Crystal Structures and Spectrometry Studies : The study of basic zinc carboxylate complexes reveals the structural intricacies of compounds with similar backbones, including those with pivalate groups. These findings are crucial for understanding the molecular architecture and potential reactivity of similar compounds (Clegg et al., 1991).

Reactions with Acid Anhydrides : Research on 3-acyl-substituted 2H-1-benzopyran-2-ones interacting with acid anhydrides highlights the synthetic pathways that could be relevant for modifying or synthesizing derivatives of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate, providing insights into possible reaction conditions and outcomes (Bojilova et al., 1991).

Fluorescence and Metal Interaction Properties : The investigation into the fluorescence and metal interaction properties of racemic benzo[c]chromen derivatives opens up potential applications in developing fluorescence probes and understanding metal-ion sensing mechanisms, which could be relevant for similar compounds (Gülcan et al., 2022).

Catalyst-free Synthesis in Aqueous Media : Studies on catalyst-free synthesis of diversely substituted benzo[c]chromenes in aqueous media under microwave irradiation highlight sustainable and efficient methodologies that could potentially apply to the synthesis or modification of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate derivatives, emphasizing green chemistry principles (He et al., 2012).

Oxidant-free Synthesis under Green Conditions : The development of oxidant-free synthesis methods for biologically significant compounds highlights a movement towards more sustainable and less hazardous chemical syntheses. This approach could be adapted for the synthesis of related compounds, providing a pathway to synthesize 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate derivatives with minimal environmental impact (Vachan et al., 2019).

Orientations Futures

The future directions for research on “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Propriétés

IUPAC Name |

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2,3)17(20)21-11-8-9-13-12-6-4-5-7-14(12)16(19)22-15(13)10-11/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUSVOLPRYKHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

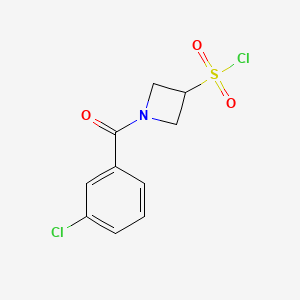

![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)

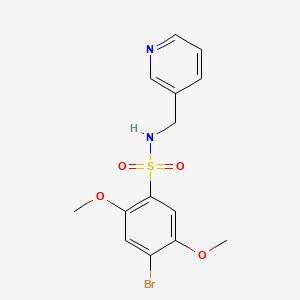

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)

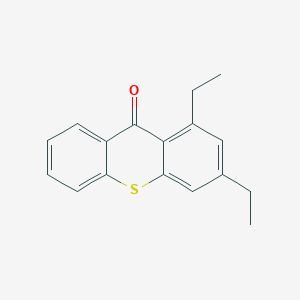

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)

![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)

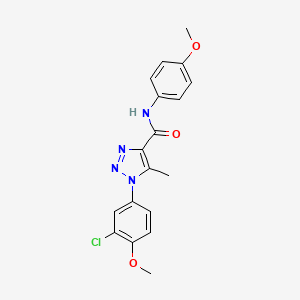

![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)